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Introduction
PF-06424439 is a potent and selective, orally bioavailable small-molecule inhibitor of

Diacylglycerol Acyltransferase 2 (DGAT2).[1] DGAT2 is a critical enzyme in the final step of

triglyceride (TG) synthesis.[2][3][4][5][6] Pharmacological inhibition of DGAT2 has been shown

to reduce plasma and hepatic lipid levels in rodent models of dyslipidemia, making PF-
06424439 a valuable tool for research in metabolic diseases such as hyperlipidemia and

hepatic steatosis.[1] These application notes provide detailed protocols for the oral

administration of PF-06424439 in rats, along with summaries of its pharmacological and

pharmacokinetic properties and its mechanism of action.

Mechanism of Action
PF-06424439 selectively inhibits DGAT2 with a high degree of potency (IC50 = 14 nM),

showing selectivity over DGAT1 and other related acyltransferases. The primary mechanism

involves the direct inhibition of DGAT2, which catalyzes the conversion of diacylglycerol (DAG)

and acyl-CoA to triglycerides.

Recent studies have elucidated a dual mechanism of action. By inhibiting DGAT2, PF-
06424439 shunts DAG towards phospholipid synthesis, leading to an increase in

phosphatidylethanolamine (PE) levels within the endoplasmic reticulum (ER).[2][3][4][5][6] This

enrichment of PE in the ER has been shown to suppress the cleavage of Sterol Regulatory
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Element-Binding Protein 1 (SREBP-1), a key transcription factor that regulates the expression

of genes involved in lipogenesis.[2][3][4][5][6] Thus, PF-06424439 not only blocks the final step

of triglyceride synthesis but also downregulates the entire lipogenic pathway.

Data Presentation
Pharmacological and Physicochemical Profile of PF-
06424439

Parameter Value Reference

Target
Diacylglycerol Acyltransferase

2 (DGAT2)
[1]

IC50 14 nM

Selectivity
High selectivity over DGAT1,

MGAT-2, and MGAT-3
Pfizer Inc.

Molecular Formula C22H26ClN7O · CH4O3S

Molecular Weight 536.05 g/mol

Solubility Soluble in DMSO and water

Reported Pharmacokinetic Profile of PF-06424439 in
Rats

Parameter Observation Note

Bioavailability Orally bioavailable
Specific percentage not

publicly available.

Clearance (IV) Moderate [1]

Half-life (t1/2) (IV) Short (1.39 h) [1]

Cmax (Oral) Not publicly available -

Tmax (Oral) Not publicly available -

AUC (Oral) Not publicly available -
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Summary of In Vivo Efficacy in Rodent Models
Animal Model Dosing Regimen Key Findings Reference

Sucrose-fed rats
0.1 - 10 mg/kg, oral

gavage

Dose-dependent

reduction in plasma

triglycerides.

Pfizer Inc.

TghSREBP-1c rats

Chow supplemented

with 0.01% PF-

06424439 for 7 days

Significant decrease

in plasma and liver

triglycerides.

[2][3][4][5][6]

Dyslipidemic rodent

models

Oral administration

(dose not specified)

Decreased circulating

and hepatic lipids.
[1]

Experimental Protocols
Protocol 1: Preparation of PF-06424439 Suspension for
Oral Gavage
This protocol describes the preparation of a homogeneous suspension of PF-06424439 in

carboxymethylcellulose sodium (CMC-Na), a commonly used vehicle for oral administration in

rodents.

Materials:

PF-06424439 powder

Carboxymethylcellulose sodium (CMC-Na), low viscosity

Sterile, purified water

Mortar and pestle or homogenizer

Sterile glass beaker or conical tube

Magnetic stirrer and stir bar

Analytical balance
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Spatula

Procedure:

Prepare the Vehicle:

Weigh the required amount of CMC-Na (e.g., 0.5 g for a 0.5% w/v solution).

In a sterile beaker with a magnetic stir bar, slowly add the CMC-Na to the desired volume

of sterile water (e.g., 100 mL) while stirring continuously to avoid clumping.

Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may

take several hours.

Prepare the PF-06424439 Suspension:

Calculate the required amount of PF-06424439 based on the desired concentration (e.g.,

for a 5 mg/mL suspension) and the final volume.

Weigh the calculated amount of PF-06424439 powder using an analytical balance.

Triturate the PF-06424439 powder in a mortar with a small amount of the prepared CMC-

Na vehicle to create a smooth paste.

Gradually add the remaining vehicle to the paste while continuously mixing to ensure a

uniform suspension.

Alternatively, for larger volumes, the powder can be directly added to the vehicle in a

beaker and mixed using a magnetic stirrer or homogenizer until a homogeneous

suspension is achieved.

Storage:

Store the suspension at 2-8°C.

Before each use, ensure the suspension is brought to room temperature and mixed

thoroughly to ensure homogeneity.
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Protocol 2: Oral Gavage Administration in Rats
This protocol outlines the standard procedure for administering the prepared PF-06424439
suspension to rats via oral gavage. This procedure should be performed by trained personnel.

Materials:

Prepared PF-06424439 suspension

Appropriately sized gavage needle for rats (typically 16-18 gauge, 2-3 inches long with a ball

tip)

Syringe (1-3 mL, depending on the dosing volume)

Animal scale

Procedure:

Animal Preparation:

Weigh the rat to accurately calculate the dosing volume. The maximum recommended

volume for oral gavage in rats is 10 mL/kg.

Properly restrain the rat to prevent movement and ensure the head and neck are in a

straight line with the body. This can be done by gently holding the rat over the shoulders

and back.

Dosing:

Draw the calculated volume of the PF-06424439 suspension into the syringe.

Attach the gavage needle to the syringe.

Gently insert the gavage needle into the rat's mouth, passing it over the tongue towards

the esophagus. The needle should pass smoothly without resistance. If resistance is met,

withdraw and re-insert.
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Once the needle is in the esophagus (a slight swallowing motion may be felt), slowly

administer the contents of the syringe.

After administration, gently remove the gavage needle.

Post-Procedure Monitoring:

Return the rat to its cage and monitor for any signs of distress, such as labored breathing

or lethargy, for at least 15-30 minutes post-dosing.
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Caption: Signaling pathway of PF-06424439 in hepatocytes.
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Caption: Experimental workflow for an in vivo study in rats.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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